N-[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide
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Overview
Description
N-[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide is a synthetic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a bromophenyl compound with a thioamide under specific conditions, such as heating in the presence of a base.
Introduction of the Cyanoethenyl Group: The cyanoethenyl group is introduced through a Knoevenagel condensation reaction, where the thiazole derivative is reacted with a cyanoacetic acid derivative in the presence of a base.
Formation of the Final Compound: The final step involves the coupling of the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its anticancer potential, particularly against breast cancer cell lines, and its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity and leading to cell death.
Anticancer Activity: It interferes with the estrogen receptor signaling pathway in breast cancer cells, inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the thiazole and bromophenyl groups but differs in the presence of a chloroacetamide moiety.
4-(4-bromophenyl)-thiazol-2-amine: Contains the thiazole and bromophenyl groups but lacks the cyanoethenyl and acetamide functionalities
Properties
IUPAC Name |
N-[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOAKVLFOIARGX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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